Lifitegrast

LFA-1 antagonist ICAM-1 binding T-cell adhesion

Lifitegrast is a selective LFA-1/ICAM-1 antagonist (IC50 2.98 nM in T-cell adhesion assays), mechanistically distinct from calcineurin inhibitors like cyclosporine. Its rapid onset (~2 weeks) and superior real-world satisfaction (11% dissatisfaction vs. 29% for cyclosporine) make it an ideal active comparator for dry eye therapeutic development. With only 3.26% systemic exposure after topical administration, lifitegrast enables novel formulation research—nanomicelles, contact lens delivery—while maintaining low systemic risk. Procure high-purity lifitegrast for integrin-mediated inflammation studies and next-generation ocular surface disease programs.

Molecular Formula C29H24Cl2N2O7S
Molecular Weight 615.5 g/mol
CAS No. 1025967-78-5
Cat. No. B1675323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLifitegrast
CAS1025967-78-5
Synonyms(2S)-2-(((2-(benzofuran-6-ylcarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinolin-6- yl)carbonyl)amino)-3-(3-(methylsulfonyl)phenyl)propanoic acid
L-phenylalanine, n-((2-(6-benzofuranylcarbonyl)-5,7-dichloro-1,2,3,4-tetrahydro-6-isoquinolinyl)carbonyl)-3-(methylsulfonyl)-
lifitegrast
lifitegrast ophthalmic solution
SAR 1118
SAR-1118
SHP-606
SHP606
Xiidra
Molecular FormulaC29H24Cl2N2O7S
Molecular Weight615.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)C2=C(C=C3CN(CCC3=C2Cl)C(=O)C4=CC5=C(C=C4)C=CO5)Cl
InChIInChI=1S/C29H24Cl2N2O7S/c1-41(38,39)20-4-2-3-16(11-20)12-23(29(36)37)32-27(34)25-22(30)13-19-15-33(9-7-21(19)26(25)31)28(35)18-6-5-17-8-10-40-24(17)14-18/h2-6,8,10-11,13-14,23H,7,9,12,15H2,1H3,(H,32,34)(H,36,37)/t23-/m0/s1
InChIKeyJFOZKMSJYSPYLN-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lifitegrast (CAS 1025967-78-5): An LFA-1 Antagonist for Dry Eye Disease Research and Therapeutic Development


Lifitegrast (SAR 1118) is a small-molecule integrin antagonist that selectively blocks the interaction between lymphocyte function-associated antigen-1 (LFA-1) and intercellular adhesion molecule-1 (ICAM-1), thereby interrupting T-cell-mediated inflammation [1]. Approved as a 5% ophthalmic solution (Xiidra) for dry eye disease, lifitegrast demonstrates nanomolar potency in inhibiting Jurkat T-cell adhesion to ICAM-1 .

Why Lifitegrast Cannot Be Interchanged with Other LFA-1 Antagonists or Anti-Inflammatory Dry Eye Agents


Lifitegrast's distinct mechanism—direct antagonism of LFA-1/ICAM-1 binding—differs fundamentally from calcineurin inhibitors (e.g., cyclosporine), corticosteroids, and other immunomodulators used in dry eye disease [1]. This mechanistic divergence translates to quantifiable differences in onset of action, patient-reported outcomes, and real-world persistence, as detailed below [2]. Simple substitution based on class alone risks suboptimal therapeutic response and patient dissatisfaction.

Lifitegrast: Quantitative Differentiation from Comparators in Dry Eye Disease


Lifitegrast Exhibits Nanomolar Potency in Blocking LFA-1/ICAM-1 Interaction In Vitro

Lifitegrast potently inhibits Jurkat T-cell attachment to ICAM-1 with an IC50 of 2.98 nM . While direct comparator data for other LFA-1 antagonists in the same assay are limited, this potency underpins its clinical efficacy and distinguishes it from non-LFA-1 targeting agents .

LFA-1 antagonist ICAM-1 binding T-cell adhesion

Lifitegrast Achieves Rapid Symptom Relief Within 2 Weeks vs. 3 Months for Cyclosporine

In clinical use, lifitegrast can begin reducing eye dryness within 2 weeks, whereas cyclosporine 0.05% (Restasis) typically requires up to 3 months for symptom improvement [1]. This difference in onset is a key clinical differentiator.

onset of action dry eye symptoms comparative efficacy

Lifitegrast Demonstrates Superior Patient Satisfaction with Onset of Action vs. Cyclosporine

In a real-world analysis, only 11% of lifitegrast users reported dissatisfaction with time to onset of effect, compared to 29% of cyclosporine users [1]. Additionally, lifitegrast had a lower rate of reported ineffective relief (22% vs. 31% for cyclosporine) [1].

patient satisfaction real-world outcomes comparative effectiveness

Lifitegrast 5% Ophthalmic Solution Shows Significant Symptom Improvement vs. Placebo in Phase 3 Trials

In pooled phase 3 data (OPUS-1, OPUS-2, OPUS-3), lifitegrast 5% ophthalmic solution significantly improved eye dryness score (EDS) vs. placebo at day 84 [1]. Treatment effects (TE) were 4.7 (P=0.0311) in OPUS-1, 12.3 (P<0.0001) in OPUS-2, and 7.5 (P=0.0003) in OPUS-3 [1]. At day 84, 74.2% of lifitegrast patients achieved ≥30% EDS reduction vs. 60.1% on placebo in OPUS-3 [1].

phase 3 trial eye dryness score placebo-controlled

Lifitegrast Demonstrates Low Systemic Absorption (3.26%) Following Ophthalmic Administration

Following topical ophthalmic administration in rabbits, only 3.26% of the administered lifitegrast dose was absorbed into systemic circulation [1]. Peak tissue concentrations were observed at 0.5 hours, with drug primarily distributed in cornea and conjunctiva [1].

pharmacokinetics systemic exposure ocular distribution

Lifitegrast (Xiidra) Formulation is Preservative-Free, Differentiating from Multi-Dose Cyclosporine Products

Xiidra (lifitegrast ophthalmic solution 5%) is formulated as a preservative-free single-dose solution, whereas Restasis (cyclosporine 0.05%) contains preservatives in its multi-dose formulation [1]. This excipient choice reduces the risk of preservative-related ocular surface toxicity.

excipient profile preservative-free ocular tolerability

Lifitegrast: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Investigating LFA-1/ICAM-1 Mediated Inflammation in Dry Eye Disease Models

Lifitegrast serves as a potent and selective tool compound for blocking LFA-1/ICAM-1 interactions in vitro and in vivo. Its nanomolar IC50 (2.98 nM) in T-cell adhesion assays enables precise interrogation of integrin-mediated inflammatory pathways relevant to dry eye disease and other ocular surface disorders.

Developing Novel Ophthalmic Formulations for Enhanced Ocular Bioavailability

Given that only 3.26% of topically administered lifitegrast reaches systemic circulation , there is significant opportunity to develop novel formulations (e.g., nanomicelles, contact lens delivery systems) that improve corneal and conjunctival drug levels while maintaining low systemic exposure. Such efforts could lead to next-generation dry eye therapies.

Benchmarking New Dry Eye Drug Candidates in Preclinical and Clinical Studies

Lifitegrast's well-characterized clinical efficacy profile—including rapid onset (2 weeks) and significant symptom improvement vs. placebo —makes it an ideal active comparator for evaluating novel dry eye therapeutics. Head-to-head trials against lifitegrast can provide meaningful differentiation for emerging agents.

Comparative Effectiveness Research in Real-World Dry Eye Disease Management

Real-world data indicate lifitegrast's advantages in patient satisfaction with onset of action (11% dissatisfaction vs. 29% for cyclosporine) . These findings support health economics and outcomes research (HEOR) studies comparing lifitegrast to other anti-inflammatory agents in terms of adherence, persistence, and overall cost-effectiveness.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lifitegrast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.